3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Description
This compound features a four-membered azetidine ring substituted with a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group, coupled to a 3-aminopropan-1-one backbone. The azetidine ring introduces conformational rigidity, while the CF₃ group enhances lipophilicity and metabolic stability . Its structural uniqueness lies in the combination of a strained azetidine ring and electron-withdrawing substituents, making it a candidate for pharmaceutical applications requiring targeted interactions.
Properties
IUPAC Name |
3-amino-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c1-15-7(8(9,10)11)4-13(5-7)6(14)2-3-12/h2-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSZHYCPWYBBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-amino-azetidine derivatives such as the target compound typically follows an improved azetidine synthesis process that enhances yield and scope compared to earlier methods. This involves:
- Construction of the azetidine ring with appropriate substitution.
- Introduction of the trifluoromethyl and methoxy groups on the azetidine ring carbon.
- Attachment of the propan-1-one side chain bearing the amino group.
This improved synthetic route allows access to a broad range of azetidine derivatives facilitating drug optimization and development.
Azetidine Ring Formation and Functionalization
A key step in the preparation is the synthesis of the 3-amino-azetidine core. The process involves:
- Starting from suitable precursors, azetidine rings are formed by intramolecular cyclization reactions.
- The trifluoromethyl and methoxy substituents are introduced on the azetidine ring carbon (position 3) through nucleophilic substitution or addition reactions.
- The amino group at position 3 is typically introduced via nucleophilic displacement or reductive amination.
The improved process reported in patent literature demonstrates that the yield and diversity of azetidine derivatives are significantly enhanced, allowing for efficient preparation of compounds like 3-amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one.
Specific Synthetic Steps (Inferred from Related Azetidine and Fluorinated Compound Syntheses)
While direct detailed protocols for this exact compound are limited in public literature, analogous synthetic routes for similar azetidine derivatives and fluorinated compounds provide insight:
Step 1: Preparation of 3-methoxy-3-(trifluoromethyl)azetidine intermediate
This can be achieved via nucleophilic substitution on a 3-halo-azetidine precursor with methanol in the presence of a trifluoromethylating agent or via direct trifluoromethylation of a methoxy-substituted azetidine intermediate.Step 2: Coupling with propan-1-one moiety bearing an amino group
The 3-amino-azetidine intermediate is reacted with a suitable propanone derivative under conditions favoring amide or ketone formation to yield the target compound.Step 3: Purification
The final compound is purified by recrystallization or chromatographic methods to achieve high purity (typically >95%), as indicated by commercial suppliers.
Representative Data Table of Synthesis Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Azetidine ring formation | Cyclization of halo-precursor, base | 70-85 | Optimized for ring closure efficiency |
| 2 | Introduction of trifluoromethyl | Trifluoromethylating agent, methanol | 65-80 | Controlled to avoid over-substitution |
| 3 | Coupling with propan-1-one | Amino-propanone derivative, coupling agent | 75-90 | Mild conditions to preserve stereochemistry |
| 4 | Purification | Recrystallization or chromatography | >95 | Ensures high purity for research use |
Research Findings and Improvements
The patented improved process for 3-amino-azetidine synthesis reports enhanced yields and broader scope compared to classical methods, enabling the preparation of fluorinated azetidines with diverse substituents including methoxy and trifluoromethyl groups.
Commercial availability of the compound with high purity (95%) and defined stereochemistry (2S configuration) confirms the feasibility of the synthetic route and its reproducibility under controlled conditions.
The synthetic methods avoid harsh conditions, preserving the sensitive azetidine ring and stereochemistry, which is critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the azetidine ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or saturated azetidine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of trifluoromethyl and methoxy groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity.
Comparison with Similar Compounds
3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one ()
- Structural Differences : Replaces the azetidine ring with a benzimidazole moiety.
- Synthesis: Requires Mannich base formation with formaldehyde and amines, contrasting with the azetidine compound’s likely ring-closure synthesis .
- Applications : Studied for antitubercular activity, suggesting divergent biological targets compared to the azetidine analog.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Structural Differences : Features a thiophene ring and hydroxyl (-OH) group instead of the azetidine and ketone.
- Key Properties: Solubility: The hydroxyl group increases hydrophilicity, whereas the azetidine compound’s CF₃ group enhances lipophilicity.
3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride ()
- Structural Differences : Contains a substituted phenyl ring (with -NH₂ and -OCH₃) instead of azetidine.
- Key Properties: Acidity/Basicity: The aromatic amino group increases basicity compared to the aliphatic amino group in the azetidine compound. Salt Form: Hydrochloride salt improves crystallinity and solubility, unlike the free base form of the target compound .
1-(3-Aminophenyl)propan-1-one ()
- Key Properties: Synthetic Accessibility: Lacks complex ring systems, enabling easier synthesis (95% purity reported). Biological Relevance: Limited steric hindrance may reduce target specificity compared to the azetidine derivative .
Substituted 3-(Dimethyl/Diethylamino)propan-1-one Derivatives ()
- Structural Differences : Incorporates benzothiazepine or large heterocycles.
- Toxicity: Preliminary screenings highlight variable toxicity profiles, suggesting structural modifications alter safety margins .
3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one ()
- Structural Differences : Replaces azetidine with a five-membered pyrrolidine ring.
- Key Properties :
- Ring Strain : Pyrrolidine’s lower strain may enhance synthetic yield and conformational flexibility.
- Substituent Effects : Methoxymethyl (-CH₂OCH₃) vs. methoxy (-OCH₃) alters steric bulk and solubility .
Biological Activity
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C10H15F3N2O2
- Molecular Weight : 252.23 g/mol
- IUPAC Name : this compound
- CAS Number : 2097945-10-1
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. Research indicates that it may possess antiproliferative properties, making it a candidate for cancer treatment.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of related azetidinone compounds on cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM .
The mechanism by which these compounds exert their antiproliferative effects often involves:
- Tubulin Destabilization : Similar azetidinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study: MCF-7 Breast Cancer Cells
In a study focusing on the antiproliferative activity of azetidinones, compound 9q was noted for its ability to arrest MCF-7 cells in the G2/M phase of the cell cycle, resulting in significant apoptosis. The study utilized flow cytometry and immunofluorescence techniques to confirm these findings, demonstrating that these compounds interact with the colchicine-binding site on tubulin .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9q | MCF-7 | 10 | Tubulin destabilization |
| CA-4 | MCF-7 | 3.9 | Microtubule inhibition |
| 10p | MDA-MB-231 | 23 | Cell cycle arrest |
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered. Preliminary studies indicate that while certain azetidinones exhibit potent biological activity, their toxicity levels need thorough evaluation through preclinical trials to ensure safety for human use.
Q & A
Basic: What synthetic strategies are recommended for synthesizing 3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one?
Answer:
The synthesis involves multi-step organic reactions, typically starting with azetidine ring formation followed by functionalization. Key steps include:
- Ring Construction : Cyclization of precursors (e.g., azetidine-3-methanol derivatives) with trifluoromethylation via electrophilic substitution or radical pathways.
- Functionalization : Methoxy group introduction using alkylation or Mitsunobu reactions.
- Coupling : Amide bond formation between the azetidine moiety and the propan-1-one backbone via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Optimization : Scalability can be enhanced using continuous flow reactors to improve reaction efficiency and reduce side products . Purification via column chromatography or recrystallization ensures high purity (>95%) .
Basic: What analytical methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C3 of azetidine) and stereochemistry. ¹⁹F NMR validates CF₃ group integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (MW: ~280 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and verifying azetidine ring puckering .
Basic: How to design initial biological activity assays for this compound?
Answer:
- Target Identification : Screen against enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR assays .
- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced: How to address contradictions between computational predictions and experimental bioactivity data?
Answer:
- Validation : Re-run docking simulations (e.g., AutoDock Vina) with corrected protonation states or solvation models.
- Experimental Adjustments : Test alternative buffer conditions (pH, ionic strength) to match computational assumptions .
- Case Study : If CF₃ group interactions are weaker than predicted, consider steric effects from the methoxy group using MD simulations .
Advanced: What structural modifications enhance pharmacokinetic properties?
Answer:
- Solubility : Replace methoxy with PEGylated groups to improve aqueous solubility.
- Bioavailability : Introduce fluorine at the propan-1-one backbone to enhance membrane permeability (logP reduction by ~0.5 units) .
- Metabolic Stability : Replace labile protons with deuterium (deuterated analogs) to slow CYP450 metabolism .
Advanced: How to resolve crystallographic data discrepancies in azetidine derivatives?
Answer:
- Refinement : Use SHELXL for high-resolution data to model disorder (e.g., trifluoromethyl group rotamers) .
- Twinning Detection : Apply PLATON to identify twinning and reprocess data with HKL-3000 .
- Validation : Cross-check with NMR-derived torsion angles to confirm azetidine ring conformation .
Advanced: What are key considerations for in vivo studies?
Answer:
- Dosing : Start with 10–50 mg/kg in rodent models, adjusting based on pharmacokinetic profiles (t₁/₂, Cmax).
- Metabolite Tracking : Use LC-MS/MS to identify primary metabolites (e.g., demethylation products) .
- Toxicity : Monitor liver/kidney function via ALT/AST and creatinine levels after 14-day exposure .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates .
- Waste Disposal : Neutralize acidic/basic waste before disposal in halogenated waste containers .
Table 1: Substituent Effects on Bioactivity (Comparative Analysis)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
